molecular formula C4H3ClN2O2S B8715664 3-Chloro-5-methoxy-4H-1,2,6-thiadiazin-4-one CAS No. 54865-10-0

3-Chloro-5-methoxy-4H-1,2,6-thiadiazin-4-one

Cat. No.: B8715664
CAS No.: 54865-10-0
M. Wt: 178.60 g/mol
InChI Key: GAKOPCSCROLODL-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4H-1,2,6-thiadiazin-4-one is a useful research compound. Its molecular formula is C4H3ClN2O2S and its molecular weight is 178.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

54865-10-0

Molecular Formula

C4H3ClN2O2S

Molecular Weight

178.60 g/mol

IUPAC Name

3-chloro-5-methoxy-1,2,6-thiadiazin-4-one

InChI

InChI=1S/C4H3ClN2O2S/c1-9-4-2(8)3(5)6-10-7-4/h1H3

InChI Key

GAKOPCSCROLODL-UHFFFAOYSA-N

Canonical SMILES

COC1=NSN=C(C1=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.66 g of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one in 30 ml of methanol is kept at 0°-5° C. and stirred while a solution of 2.40 g of sodium methoxide in 30 ml of methanol is added dropwise to it. The reaction mixture is stirred at room temperature 2 hours longer, then mixed with 200 ml of ice water. The precipitate is collected, washed with water, dried, and recrystallized from hexane to yield pale yellow needles, mp 159°-161°.
Quantity
3.66 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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